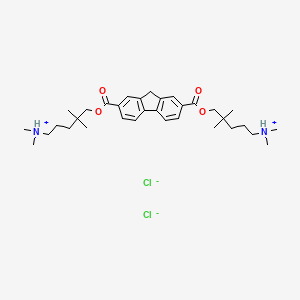

9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride

Description

This compound is a functionalized fluorene derivative featuring esterification of 9H-fluorene-2,7-dicarboxylic acid with two 5-(dimethylamino)-2,2-dimethylpentyl groups, followed by dihydrochloride salt formation. The dihydrochloride form improves stability and ionic character, making it suitable for applications in materials science, sensing, or catalysis. Its structural rigidity from the fluorene backbone and tailored substituents distinguishes it from simpler aromatic esters .

Properties

CAS No. |

36417-33-1 |

|---|---|

Molecular Formula |

C33H50Cl2N2O4 |

Molecular Weight |

609.7 g/mol |

IUPAC Name |

[5-[7-[5-(dimethylazaniumyl)-2,2-dimethylpentoxy]carbonyl-9H-fluorene-2-carbonyl]oxy-4,4-dimethylpentyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C33H48N2O4.2ClH/c1-32(2,15-9-17-34(5)6)22-38-30(36)24-11-13-28-26(19-24)21-27-20-25(12-14-29(27)28)31(37)39-23-33(3,4)16-10-18-35(7)8;;/h11-14,19-20H,9-10,15-18,21-23H2,1-8H3;2*1H |

InChI Key |

ZHJXZIXPARYKHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC[NH+](C)C)COC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)OCC(C)(C)CCC[NH+](C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9H-Fluorene-2,7-dicarboxylic acid

- Starting material: Fluorene or fluorene derivatives.

- Oxidation: The fluorene core is oxidized at positions 2 and 7 to introduce carboxylic acid groups.

- Common oxidants: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

- Reaction conditions: Typically performed in aqueous or mixed solvent systems at elevated temperatures to ensure complete oxidation.

- Yield considerations: Oxidation yields vary depending on reaction time, temperature, and oxidant concentration, with purification by recrystallization or chromatography.

Esterification with 5-(dimethylamino)-2,2-dimethylpentanol

- Reagents: 5-(dimethylamino)-2,2-dimethylpentanol as the alcohol component.

- Catalysts: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are used to promote ester bond formation.

- Method: Typical Fischer esterification or acid-catalyzed esterification under reflux conditions.

- Solvents: Commonly used solvents include toluene or dichloromethane with azeotropic removal of water to drive the reaction forward.

- Purification: The ester product is purified by extraction and chromatographic techniques to remove unreacted starting materials and side products.

Formation of the Dihydrochloride Salt

- Procedure: The esterified compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Purpose: The dihydrochloride salt form enhances water solubility and stability, facilitating handling and downstream applications.

- Isolation: The salt precipitates out or is isolated by solvent evaporation and recrystallization.

- Characterization: Confirmed by spectroscopic methods and elemental analysis.

Reaction Mechanisms and Chemical Considerations

| Step | Reaction Type | Reagents/Conditions | Mechanistic Notes | Major Products |

|---|---|---|---|---|

| 1 | Oxidation | KMnO4 or H2CrO4, heat | Oxidative cleavage of methyl groups on fluorene to form dicarboxylic acid | 9H-Fluorene-2,7-dicarboxylic acid |

| 2 | Esterification | 5-(dimethylamino)-2,2-dimethylpentanol, H2SO4 or p-TsOH, reflux | Protonation of carboxyl group, nucleophilic attack by alcohol, water elimination | Bis(5-(dimethylamino)-2,2-dimethylpentyl) ester |

| 3 | Salt formation | HCl, solvent (ethanol) | Protonation of dimethylamino groups forming ammonium chloride salts | Dihydrochloride salt |

Alternative Synthetic Routes and Variations

- Reduction of nitro precursors: According to literature on related fluorene derivatives, starting from 2,7-dinitrofluorene, reduction using hydrated stannous chloride in hydrochloric acid can afford 2,7-diaminofluorene, which can be further functionalized. However, this route is less direct for the esterified dihydrochloride compound.

- Coupling reagents: Carbodiimide-based coupling (e.g., DCC, EDC) or uronium salt reagents (HBTU) may be employed for esterification or amide bond formation in related fluorene derivatives, offering milder conditions and better yields.

- Protecting groups: Use of Boc-protected amines during intermediate steps to prevent side reactions, followed by deprotection under acidic conditions, is common in complex fluorene derivative synthesis.

Data Table Summarizing Preparation Conditions

| Preparation Step | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of fluorene | KMnO4 or H2CrO4 | Heat, aqueous or mixed solvent | Water, acetone | 60-80 | Requires careful control to avoid overoxidation |

| Esterification | 5-(dimethylamino)-2,2-dimethylpentanol | H2SO4 or p-TsOH, reflux | Toluene, DCM | 70-85 | Azeotropic removal of water improves yield |

| Salt formation | HCl (conc.) | Room temperature | Ethanol or ethyl acetate | >90 | Precipitates as dihydrochloride salt |

Summary of Research Findings and Practical Considerations

- The preparation of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride is a multistep process involving oxidation, esterification, and salt formation.

- Oxidation of fluorene to the dicarboxylic acid is a well-established process but requires careful optimization to maximize yield and purity.

- Esterification with the bulky, dimethylamino-substituted alcohol is facilitated by strong acid catalysts and removal of water to drive the equilibrium.

- Formation of the dihydrochloride salt enhances compound handling properties, especially solubility in aqueous media.

- Alternative synthetic strategies, including reduction of nitro precursors and use of coupling reagents, offer routes for derivative synthesis but are less common for this specific compound.

- Purification and characterization steps are crucial at each stage to ensure high purity, especially for applications in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The fluorene core can undergo oxidation to form fluorenone derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

The compound 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride is a derivative of fluorene that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and biochemistry.

Properties

- Molecular Formula : C21H30N2O4·2HCl

- Molecular Weight : 426.4 g/mol

- Safety Information : The compound may cause skin and eye irritation; appropriate safety measures should be taken during handling.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity:

- Anticancer Activity : Research indicates that derivatives of fluorene can exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing effectiveness comparable to established drugs like Taxol .

- Antimicrobial Properties : Fluorene derivatives have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant pathogens. Preliminary studies suggest that modifications can lead to compounds with enhanced efficacy against resistant strains of bacteria and fungi .

Materials Science

The unique properties of the fluorene structure make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Compounds based on fluorene are used in OLED technology due to their excellent photophysical properties. The incorporation of functional groups can improve charge transport and light-emitting efficiency .

- Polymer Chemistry : The compound can be utilized as a building block for polymers with specific properties such as thermal stability and mechanical strength. Research into polymer blends incorporating fluorene derivatives has shown improved performance metrics .

Biochemical Research

The compound's ability to interact with biological molecules makes it valuable in biochemical studies:

- Protein Interaction Studies : The reactivity of the dicarboxylic acid moieties allows for covalent bonding with nucleophilic sites on proteins, facilitating studies on protein modifications and interactions .

- Fluorescent Probes : Fluorene derivatives are often used as fluorescent probes in biological imaging due to their strong fluorescence properties. This application is critical in tracking biological processes at the cellular level .

Case Study 1: Anticancer Activity Assessment

A study involving the synthesis of various fluorene derivatives demonstrated significant anticancer activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that modifications to the fluorene structure could enhance cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Evaluation

Research conducted on synthesized fluorenyl-hydrazinthiazoles derivatives revealed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. While some derivatives showed minimal inhibition concentrations lower than 256 mg/mL, others were ineffective against multidrug-resistant strains, highlighting the need for further structural optimization .

Mechanism of Action

The mechanism of action of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, facilitating the binding of the compound to its targets. The fluorene core provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

- 9H-Fluorene-2,7-dicarboxylic acid (H2FDC): The parent compound lacks ester groups and dimethylamino substituents. It is widely used as a linker in luminescent metal-organic frameworks (LMOFs), such as Zn2(hfdc)2(tppe) (LMOF-262), which exhibits heavy metal ion sensing capabilities .

- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid (ofdc) : Incorporates a ketone group at the 9-position, altering electronic properties. LMOF-261 (Zn2(ofdc)2(tppe)) shows distinct luminescent behavior compared to H2FDC-based frameworks due to the electron-withdrawing ketone .

- Dibenzo[b,d]thiophene-3,7-dicarboxylic acid-5,5-dioxide (dbtdcO2) : Features a sulfone group, enabling Hg²⁺ sensing via sulfur-metal interactions. LMOF-263 (Zn2(dbtdcO2)2(tppe)) demonstrates superior Hg²⁺ detection (LOD = 3.3 ppb) compared to H2FDC derivatives .

Photophysical Properties

The target compound’s dimethylamino-ester groups likely induce a bathochromic shift compared to carboxylic acid derivatives, as seen in H4L’s emission shift from 436 nm (solution) to 491 nm (solid state) due to π-π stacking .

Coordination and Sensing Capabilities

- H2FDC-based LMOFs : Exhibit ratiometric sensing for Hg²⁺ (Ksv = 4.3 × 10³ M⁻¹) via framework collapse .

- dbtdcO2-based LMOFs : Utilize sulfone-Hg²⁺ interactions for reusable Hg²⁺ detection .

Solubility and Stability

- Carboxylic acid derivatives (e.g., H2FDC): Limited solubility in organic solvents; require polar solvents like DMSO .

- Ester derivatives (target compound): Improved solubility in organic media due to ester and dimethylamino groups. The dihydrochloride salt further enhances aqueous compatibility .

Biological Activity

9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| CAS Number | 792-26-7 |

| Molecular Formula | C15H20Cl2N2O4 |

| Molecular Weight | 351.24 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the esterification of 9H-fluorene-2,7-dicarboxylic acid with a dimethylamino alcohol derivative. The process may include the use of coupling agents to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of fluorene compounds exhibit antimicrobial activities. For instance, studies have shown that certain fluorene derivatives can modulate bacterial cell processes, leading to the inhibition or killing of bacteria responsible for infections . In particular:

- Minimum Inhibitory Concentration (MIC) : Several synthesized compounds derived from fluorene exhibited MIC values against Gram-positive bacteria ranging from 128 to 256 μg/mL . However, they showed limited activity against Gram-negative strains.

Cytotoxicity and Pharmacological Effects

Studies on related compounds suggest potential cytotoxic effects. For example:

- Cytotoxicity Assays : Compounds similar to 9H-fluorene derivatives have been tested against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells at specific concentrations .

The proposed mechanism for the biological activity of these compounds includes:

- Inhibition of Enzymatic Activity : Some fluorene derivatives inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The compounds may integrate into bacterial membranes, leading to increased permeability and cell death .

Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazole derivatives based on fluorene and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicated that while some compounds had significant activity against Gram-positive bacteria, they were ineffective against Gram-negative pathogens .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of fluorene derivatives on human cancer cell lines. The study reported that certain compounds exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating potential for development as anticancer agents .

Q & A

Q. Q1. What are the key structural features of this compound that influence its reactivity and functional applications?

The compound’s fluorene backbone, substituted with two dimethylamino-dimethylpentyl ester groups and dihydrochloride counterions, imparts amphiphilic properties. The dimethylamino groups enhance solubility in polar solvents, while the bulky pentyl esters stabilize hydrophobic interactions. These features are critical for applications in supramolecular chemistry or as a precursor for functional polymers. Structural characterization via NMR and IR spectroscopy confirms the esterification and protonation states .

Q. Q2. What synthetic routes are validated for this compound, and how can purity be optimized?

Synthesis typically involves esterification of 9H-Fluorene-2,7-dicarboxylic acid with 5-(dimethylamino)-2,2-dimethylpentanol under acid catalysis, followed by dihydrochloride salt formation. Purity optimization requires rigorous purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization in ethanol/water mixtures. Monitoring by HPLC with UV detection (λ = 254 nm) ensures <95% purity .

Advanced Research Questions

Q. Q3. How can experimental design methodologies (e.g., DOE) resolve contradictions in reported reactivity data across studies?

Discrepancies in reactivity (e.g., ester hydrolysis rates or aggregation behavior) may arise from solvent polarity, temperature, or counterion effects. A Design of Experiments (DOE) approach using fractional factorial designs can isolate critical variables. For example, varying pH (4–8), solvent (THF vs. DMF), and temperature (25–60°C) while measuring reaction yields via LC-MS can identify dominant factors. Statistical analysis (ANOVA) resolves conflicting data by quantifying interactions between variables .

Q. Q4. What computational strategies are recommended to predict this compound’s behavior in novel reaction systems?

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model ester hydrolysis mechanisms, while molecular dynamics (MD) simulations predict self-assembly in aqueous/organic solvents. Parameterization using density functional theory (DFT) for the fluorene core and AMBER force fields for the ester groups improves accuracy. Cross-validation with experimental IR and NMR data ensures reliability .

Q. Q5. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled during characterization?

Unexpected splitting in ¹H-NMR spectra may arise from dynamic processes (e.g., hindered rotation of dimethylamino groups) or counterion exchange. Variable-temperature NMR (VT-NMR) experiments between 25°C and −40°C can distinguish these effects. For example, coalescence temperatures >0°C suggest slow conformational exchange, while line broadening at low temperatures indicates ion-pair dissociation. Complementary ²D-NOESY or DOSY experiments clarify spatial interactions .

Q. Q6. What advanced analytical techniques are essential for studying its aggregation in biological or material systems?

Small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) quantify aggregate size and morphology in solution. Fluorescence correlation spectroscopy (FCS) tracks diffusion coefficients to infer hydrodynamic radii. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) measures binding kinetics to model membranes or polymeric substrates .

Methodological Recommendations

Q. Table 1. Key Parameters for Optimizing Synthesis

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 50–60°C | In-situ FTIR (ester C=O stretch) |

| Catalyst Loading | 1–2 mol% H₂SO₄ | Titration (residual acid) |

| Solvent Polarity | ε = 20–30 (e.g., THF) | Hansen Solubility Parameters |

Q. Table 2. Common Data Contradictions and Solutions

| Contradiction | Probable Cause | Resolution Strategy |

|---|---|---|

| Variable ester hydrolysis rates | Solvent dielectric effects | Controlled humidity chambers |

| Inconsistent fluorescence quantum yield | Aggregation-induced quenching | Dilution studies with FCS |

Emerging Research Directions

Q. Q7. How can this compound be integrated into stimuli-responsive polymers, and what metrics validate performance?

Incorporation into block copolymers via RAFT polymerization enables pH- or temperature-responsive micelle formation. Critical micelle concentration (CMC) is determined by pyrene fluorescence assays, while dynamic light scattering (DLS) monitors size transitions. Stimuli-triggered drug release profiles (e.g., doxorubicin) validate biomedical applicability .

Q. Q8. What role does the dihydrochloride counterion play in modulating solubility and crystallinity?

Counterions influence lattice energy and solubility via Hofmeister series effects. Comparative studies with other salts (e.g., triflate, tetrafluoroborate) using powder XRD and differential scanning calorimetry (DSC) correlate ion pairing with melting points and dissolution kinetics. MD simulations quantify ion dissociation free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.